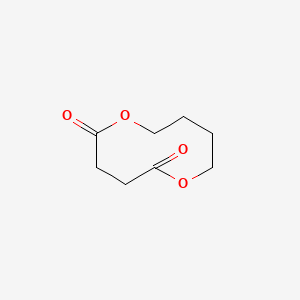
1,6-Dioxecane-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,6-Dioxecane-2,5-dione is a useful research compound. Its molecular formula is C8H12O4 and its molecular weight is 172.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
1.1 Anticancer Properties
Recent studies have indicated that 1,6-Dioxecane-2,5-dione derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study synthesized several unsymmetrical N-substituted derivatives of dibenzodiazocine-6,11-dione and evaluated their cytotoxicity against human glioblastoma (U87) and cervical adenocarcinoma (HeLa) cells. Although the compounds showed relatively weak cytotoxic effects, they serve as a promising scaffold for the development of more potent anticancer agents .
1.2 Drug Design
The structural features of this compound allow for modifications that can enhance biological activity. The compound's ability to undergo rearrangements under specific conditions has been explored to synthesize analogues of known drugs like Thalidomide, which is used in cancer therapy. This potential for structural modification makes it a valuable compound in drug design and development .
Polymer Science
2.1 Polyester Synthesis
this compound has been utilized in the synthesis of polyesters through polycondensation reactions. The incorporation of this compound into polyester matrices enhances thermal stability and mechanical properties. For example, polyesters derived from succinic acid and various diols have demonstrated improved thermal stability when this compound is included in the formulation .
Table 1: Thermal Properties of Polyesters with this compound
| Sample Name | [Mn] (g/mol) | PDI | Tm (°C) | Tg (°C) |
|---|---|---|---|---|
| PESu | 16,997 | 1.95 | 105.9 | -15.1 |
| PBSu | 19,715 | 1.54 | 117.8 | -32.2 |
| PHSu | 10,022 | 1.92 | 64.2 | -52.7 |
Environmental Applications
3.1 Plastic Degradation
The compound has been investigated for its role in the degradation of plastic products. Research indicates that certain derivatives can facilitate the breakdown of polymers through chemical processes that involve dioxecane structures as intermediates . This application is particularly relevant in addressing environmental concerns related to plastic waste.
Case Studies
Case Study 1: Anticancer Activity
A research team synthesized a series of dibenzodiazocine derivatives from this compound and tested their effects on various cancer cell lines. The results showed that while the compounds had limited cytotoxicity on their own, they could be modified to enhance their effectiveness against cancer cells .
Case Study 2: Polyester Development
In a study focusing on polymer synthesis, researchers incorporated this compound into polyester formulations to assess its impact on thermal stability and mechanical properties. The findings indicated an increase in both thermal stability and mechanical strength compared to traditional polyester formulations without the dioxecane derivative .
Eigenschaften
CAS-Nummer |
31218-69-6 |
|---|---|
Molekularformel |
C8H12O4 |
Molekulargewicht |
172.18 g/mol |
IUPAC-Name |
1,6-dioxecane-2,5-dione |
InChI |
InChI=1S/C8H12O4/c9-7-3-4-8(10)12-6-2-1-5-11-7/h1-6H2 |
InChI-Schlüssel |
ZMKVBUOZONDYBW-UHFFFAOYSA-N |
SMILES |
C1CCOC(=O)CCC(=O)OC1 |
Kanonische SMILES |
C1CCOC(=O)CCC(=O)OC1 |
Key on ui other cas no. |
31218-69-6 |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















